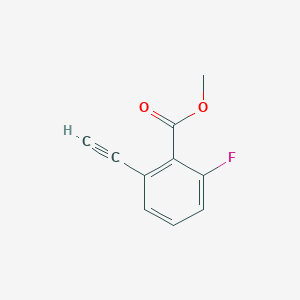

Methyl 2-ethynyl-6-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethynyl-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGLNAULODBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity Profiles and Transformational Chemistry of Methyl 2 Ethynyl 6 Fluorobenzoate

Functionalization Reactions of the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is influenced by the electronic pull of the attached fluorinated aromatic ring, which can affect the acidity of the terminal proton and the electron density of the triple bond.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.org As a terminal alkyne, Methyl 2-ethynyl-6-fluorobenzoate is an ideal substrate for this transformation. The reaction proceeds reliably under mild conditions, often in aqueous solvent mixtures, and demonstrates broad functional group tolerance. organic-chemistry.orgethz.ch

The general mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with an organic azide (B81097) to form the stable triazole ring. The presence of the electron-withdrawing aromatic system on this compound is expected to enhance the acidity of the alkyne proton, potentially facilitating the formation of the copper acetylide and promoting high reaction rates. mdpi.com Studies have shown that ethynyl arenes, particularly those with electron-withdrawing substituents, are highly reactive in CuAAC reactions. mdpi.comacs.org

Table 1: Representative Examples of CuAAC Reactions with Aromatic Alkynes

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product | Ref |

| Phenylacetylene (B144264) | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | acs.org |

| 4-Ethynylanisole | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Phenyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | acs.org |

| Methyl Propiolate | 2-Picolyl Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | Methyl 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate | mdpi.com |

| Phenylacetylene | Benzyl Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

Beyond the CuAAC reaction, the ethynyl group of this compound is a competent participant in other cycloaddition reactions.

[4+2] Annulations: The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org The alkyne in this compound, being attached to an electron-withdrawing ring system, can act as a dienophile, reacting with suitable dienes to form six-membered ring adducts. While less common than alkene dienophiles, alkynes provide a direct route to functionalized cyclohexadiene systems. libretexts.org

Cyclopropenation: The reaction of the alkyne with a carbene or carbenoid source can lead to the formation of a cyclopropene (B1174273) ring. capes.gov.br Metal-free methods, such as the photochemical decomposition of diazirines or diazo compounds, can generate carbenes that add across the triple bond. acs.orgacs.org For instance, photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of alkynes has been shown to be an efficient method for synthesizing trifluoromethyl-substituted cyclopropenes. acs.org Catalyst-free, on-water conditions have also been developed for the [2+1] annulation of diazo compounds with electron-deficient alkenes, a principle that can be extended to alkynes. rsc.org

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Expected Product Class | Ref |

| [4+2] Annulation | 2,3-Dimethyl-1,3-butadiene | This compound | Thermal or Lewis Acid | Substituted Cyclohexadiene | libretexts.org |

| [3+2] Dipolar Cycloaddition | Phenyl Azide | This compound | Thermal (Huisgen) | Mixture of 1,4- and 1,5-triazoles | ethz.ch |

| [2+1] Cyclopropenation | Ethyl Diazoacetate | This compound | Rh(II) or Cu(I) catalyst | Substituted Cyclopropene | capes.gov.br |

| Photochemical Cyclopropenation | 3-Aryl-3-(trifluoromethyl)diazirine | This compound | UV irradiation (LED) | Trifluoromethylated Cyclopropene | acs.orgacs.org |

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. Hydroalkoxylation, the addition of an alcohol, is a powerful method for synthesizing vinyl ethers. nih.govacs.org These reactions are typically catalyzed by transition metals, with gold(I) complexes being particularly effective. nih.govacs.orgacs.orgmdpi.com The reaction of this compound with an alcohol under gold(I) catalysis would be expected to yield a vinyl ether. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions. rsc.org While metal-catalyzed methods are common, base-catalyzed hydroalkoxylation using catalysts like cesium carbonate has also been reported as an effective, metal-free alternative. researchgate.net

Electrosynthesis offers a green and powerful alternative for functionalizing alkynes, avoiding the need for chemical oxidants or reductants. rsc.orgoaepublish.com The terminal alkyne of this compound can undergo various electrochemical transformations. These include reductive processes like semi-hydrogenation to the corresponding alkene, which can be achieved with high selectivity for terminal alkynes. nih.gov Oxidative processes can also be employed; for example, electrochemical methods have been developed for the oxydihalogenation of alkynes to produce α,α-dihaloketones and for the oxidative cleavage of terminal alkynes to carboxylic acids. acs.orgacs.org Furthermore, multicomponent difunctionalization reactions, where two new groups are added across the triple bond, can be enabled by electrochemistry, providing access to complex substituted alkenes. acs.orgacs.org

Transformations Involving the Fluoroaryl Moiety

The fluorine atom on the aromatic ring of this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is significantly enhanced by the presence of the ortho- and para-directing electron-withdrawing groups, in this case, the methyl ester and the ethynyl group. core.ac.uk In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial, and it is greatly enhanced by electron-withdrawing groups at the ortho and para positions that can delocalize the negative charge. stackexchange.com

Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (the "element effect"). nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov Therefore, this compound is expected to react with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to displace the fluoride (B91410) and form new substituted benzoate (B1203000) derivatives. Such reactions on ortho-fluoro benzoic acids have been shown to proceed even with organometallic reagents like Grignards, without the need to protect the carboxylic acid. researchgate.net

Table 3: Predicted SNAr Reactions and Conditions

| Nucleophile | Reagent Example | Conditions | Expected Product | Ref |

| Alkoxide | Sodium Methoxide (NaOMe) | Aprotic polar solvent (e.g., DMF, DMSO), heat | Methyl 2-ethynyl-6-methoxybenzoate | nih.gov |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aprotic polar solvent (e.g., DMF) | Methyl 2-ethynyl-6-(phenylthio)benzoate | nih.gov |

| Amine | Piperidine | High temperature or with strong base | Methyl 2-ethynyl-6-(piperidin-1-yl)benzoate | acs.org |

| Organolithium | n-Butyllithium (n-BuLi) | Anhydrous ether or THF, low temperature | Methyl 2-butyl-6-ethynylbenzoate | researchgate.net |

Metal-Coordination Chemistry of Fluorobenzoates

The presence of both a carboxylate group (upon hydrolysis) and a fluorine atom allows fluorobenzoates to act as versatile ligands in coordination chemistry. The carboxylate group typically coordinates to metal centers in a bidentate fashion, where both oxygen atoms bind to the metal. acs.org Studies on various metal complexes with fluorobenzoate isomers (ortho, meta, and para) reveal that the coordination can significantly influence the fragmentation behaviors of the resulting complexes. acs.org

For instance, research on lanthanum(III) complexes with the three positional isomers of fluorobenzoate shows a five-coordinate ground-state structure. acs.org In these complexes, the lanthanum core is bound to three chlorine atoms and the two oxygen atoms of the bidentate fluorobenzoate ligand. acs.org The La–O bond distances vary slightly depending on the isomer, ranging from 2.522 to 2.572 Å. acs.org

The fragmentation of these metal complexes under collision-induced dissociation has been a subject of detailed investigation. For lanthanide (La³⁺, Ce³⁺) and uranyl (UO₂²⁺) complexes with ortho-fluorobenzoate, a notable fragmentation pathway involves fluoride transfer from the ligand to the metal center. acs.org In contrast, complexes with transition metals like Fe³⁺ and Cu²⁺ are dominated by the reduction of the metal center. acs.org The behavior of the ortho-isomer of the uranyl complex is particularly interesting, as it exhibits both fluoride transfer and decarboxylation, highlighting the intricate role of the metal's identity and the ligand's structure in determining reactivity. acs.org

Table 1: Metal-Fluorobenzoate Coordination and Fragmentation

| Metal Ion | Fluorobenzoate Isomer | Coordination Mode | Primary Fragmentation Pathway | Reference |

|---|---|---|---|---|

| La³⁺, Ce³⁺ | ortho, meta, para | Bidentate (carboxylate) | Fluoride transfer and Decarboxylation | acs.org |

| Fe³⁺, Cu²⁺ | ortho, meta, para | Bidentate (carboxylate) | Reduction of metal center | acs.org |

| UO₂²⁺ | ortho | Bidentate (carboxylate) | Fluoride transfer and Decarboxylation | acs.org |

| UO₂²⁺ | meta, para | Bidentate (carboxylate) | Reduction of metal center | acs.org |

Chemical Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound is a key site for chemical transformations, primarily through transesterification and, after hydrolysis to the corresponding carboxylic acid, decarboxylation.

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. While specific studies on the transesterification of this compound are not widely documented, the principles of this reaction are well-established for related methyl benzoates. The reaction is typically catalyzed by an acid or a base. The steric hindrance caused by the ortho-substituents (fluorine and ethynyl group) would likely necessitate more forcing reaction conditions, such as higher temperatures or the use of more potent catalysts, compared to unhindered methyl benzoates.

Table 2: General Conditions for Transesterification of Methyl Benzoates

| Catalyst Type | Typical Reagents | General Conditions |

|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | Excess of alcohol, often requires heating |

| Base-Catalyzed | NaOR, KOR, DBU | Sensitive to water, generally faster than acid catalysis |

| Enzyme-Catalyzed | Lipases | Mild conditions, high selectivity |

The conversion of the methyl ester to a carboxylic acid (2-ethynyl-6-fluorobenzoic acid) opens up pathways for decarboxylation, which is the removal of the carboxyl group. The decarboxylation of aromatic carboxylic acids can be challenging and often requires specific catalysts or harsh conditions. Research on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid shows that the reaction is accelerated in acidic solutions. researchgate.net The mechanism involves the formation of the conjugate acid of the carboxylic acid, which then undergoes C-C bond cleavage. researchgate.net

For heteroaromatic carboxylic acids, silver carbonate (Ag₂CO₃) has been shown to be an efficient catalyst for protodecarboxylation in DMSO. organic-chemistry.org Another approach involves photoredox catalysis, which allows for the hydrodecarboxylation of various carboxylic acids under mild conditions. organic-chemistry.org

Table 3: Catalytic Systems for Decarboxylation of Aromatic Carboxylic Acids

| Aromatic Acid Type | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxybenzoic Acid | Strong Acid (e.g., H₂SO₄) | Aqueous, 60°C | Reaction rate depends on acidity | researchgate.net |

| Heteroaromatic Carboxylic Acids | Ag₂CO₃ / AcOH | DMSO | Efficient protodecarboxylation | organic-chemistry.org |

| General Carboxylic Acids | Organic Photoredox Catalyst | Visible light | Mild, metal-free hydrodecarboxylation | organic-chemistry.org |

| Phenylacetic Acids | Copper Catalyst | Aerobic, O₂ | Oxidative decarboxylation to carbonyls | organic-chemistry.org |

Investigations into Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is substituted with an electron-withdrawing fluorine atom and methyl ester group, and an ethynyl group. These substituents direct the regioselectivity of further functionalization reactions. Methods for the selective functionalization of aromatic rings are crucial in synthetic chemistry. organic-chemistry.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatics. beilstein-journals.org This technique allows for the introduction of a wide range of electrophiles at the position ortho to a directing group. For the title compound, the fluorine and ester groups could potentially direct metalation. Following metalation, transition metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, or Stille couplings) can be employed to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

Another avenue for functionalization is through C-H activation, a rapidly developing field that offers new retrosynthetic possibilities. beilstein-journals.org Gold-catalyzed reactions, for example, have shown remarkable potential in mediating complex ring annulations. beilstein-journals.org Radical aromatic substitution, such as the Minisci reaction, provides another complementary method for derivatization. beilstein-journals.org

Given the substitution pattern of this compound, electrophilic aromatic substitution would be expected to be disfavored due to the deactivating nature of the substituents. However, the specific directing effects of the ethynyl group in combination with the fluoro and ester groups would require experimental investigation to determine the precise outcome of such reactions.

Iv. Mechanistic Investigations and Reaction Pathway Elucidation

Characterization of Key Reaction Intermediates

While specific studies detailing the isolation and characterization of reaction intermediates for methyl 2-ethynyl-6-fluorobenzoate are not extensively documented in publicly available literature, we can infer the likely intermediates based on analogous reactions. In metal-catalyzed transformations, particularly those involving rhodium (II) and copper (II) catalysts, the formation of metal-carbenoid species is a common and critical step. nih.gov For instance, in reactions of similar α-diazoamides, the metallocarbenoid intermediate is key to subsequent transformations. nih.gov

In the context of cyclization reactions, which are common for compounds bearing both an alkyne and an aromatic ring, intermediates such as vinylidene or metallacyclic species could be proposed. Spectroscopic techniques like NMR and in-situ IR spectroscopy, coupled with computational modeling, would be instrumental in identifying and characterizing these transient species.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic data provide a quantitative understanding of reaction rates and equilibria. For reactions involving this compound, such analyses would reveal the energy barriers associated with different potential pathways, such as cyclization versus intermolecular reactions.

For example, in related metal-catalyzed reactions, the chemoselectivity between different reaction pathways is often determined by subtle differences in activation energies. nih.gov A comprehensive study would involve determining reaction orders, rate constants, and activation parameters (enthalpy and entropy of activation) through methods like initial rate studies or monitoring reactant/product concentrations over time using techniques like HPLC or GC-MS.

| Parameter | Description | Typical Experimental Method |

| Rate Constant (k) | A measure of the reaction rate. | Monitoring concentration changes over time (e.g., UV-Vis, NMR). |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry. |

| Entropy of Reaction (ΔS) | The change in disorder of a system during a reaction. | Calculated from Gibbs free energy and enthalpy. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS. |

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Metal-catalyzed reactions involving substrates like this compound typically proceed through a catalytic cycle. While a specific cycle for this compound is not detailed, a general cycle for a metal-catalyzed cross-coupling or cyclization reaction can be proposed.

A plausible catalytic cycle would involve the following key steps:

Oxidative Addition: The metal center (e.g., Palladium(0)) reacts with a substrate.

Alkyne Insertion/Carbometalation: The ethynyl (B1212043) group of this compound coordinates to the metal and subsequently inserts into a metal-ligand bond.

Reductive Elimination: The desired product is formed, and the catalyst is regenerated in its initial oxidation state, ready to start another cycle.

In the synthesis of methyl benzoate (B1203000) compounds using heterogeneous catalysts, such as iron-supported zirconium/titanium, the catalyst provides active sites for the reaction to occur. mdpi.com The reusability of such catalysts is a key feature of these systems. mdpi.com

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by steric and electronic factors. The fluorine atom at the ortho position to the ethynyl group exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the acetylenic proton and the electron density of the aromatic ring.

The steric bulk of the methyl ester group and the fluorine atom can direct the approach of reagents and catalysts, thereby influencing regioselectivity and stereoselectivity. In related systems, it has been observed that steric effects can significantly impact chemoselectivity, favoring certain reaction pathways over others. nih.gov For instance, in the metal-catalyzed reactions of certain diazoamides, steric hindrance can affect whether a reaction proceeds via C-H insertion or cyclopropanation. nih.gov

The electronic nature of substituents on the aromatic ring can also play a crucial role. For example, in the synthesis of various methyl benzoate compounds, strong electron-withdrawing groups on the benzoic acid ring were found to affect the ester yield. mdpi.com

| Factor | Influence on this compound |

| Ortho-Fluorine (Electronic) | Strong electron-withdrawing inductive effect, potentially increasing the acidity of the alkyne proton and influencing the electron density of the phenyl ring. |

| Ortho-Fluorine (Steric) | Can sterically hinder the approach to the adjacent ethynyl group, influencing regioselectivity in addition or cyclization reactions. |

| Methyl Ester (Electronic) | Electron-withdrawing group that can affect the overall electron density of the aromatic system. |

| Methyl Ester (Steric) | Its size can influence the preferred conformation of the molecule and the accessibility of nearby reactive sites. |

| Ethynyl Group | A versatile functional group that can act as a nucleophile or participate in various cycloaddition and metal-catalyzed coupling reactions. |

V. Spectroscopic Methodologies for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

The ¹H NMR spectrum of Methyl 2-ethynyl-6-fluorobenzoate is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.

Aromatic Region: The three protons on the benzene (B151609) ring (H-3, H-4, and H-5) will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Their splitting patterns will be complex due to spin-spin coupling with each other and, for H-5, through-space coupling with the fluorine atom.

H-4: This proton is expected to appear as a triplet of doublets, coupled to both H-3 and H-5.

H-3 and H-5: These protons will likely present as complex multiplets or doublets of doublets.

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet, anticipated in the range of 3.8-4.0 ppm.

Acetylenic Proton (-C≡CH): The terminal alkyne proton is unique and will appear as a singlet, typically in the region of 3.0-3.5 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-3, H-4, H-5) | 7.0 - 8.0 | Multiplets |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet (s) |

| Acetylenic (-C≡CH) | ~3.4 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and fluorine causing significant downfield shifts.

Carbonyl Carbon (-C=O): This carbon will be the most downfield signal, expected around 164-166 ppm.

Aromatic Carbons (C1-C6): These six carbons will resonate in the 110-165 ppm range. The carbon directly bonded to the fluorine atom (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl (B1212043) group are expected to appear in the 80-90 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will appear as a single peak, typically around 52 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~165 | Singlet (s) or small doublet |

| Aromatic (C-6) | ~162 | Doublet (d) |

| Aromatic (C1-C5) | 115 - 140 | Doublets (d) or singlets (s) |

| Alkynyl (-C≡C-) | 80 - 90 | Singlets (s) or small doublets |

| Methoxy (-OCH₃) | ~52 | Singlet (s) |

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of this signal is anticipated in the typical range for aryl fluorides. researchgate.net This signal would likely appear as a multiplet, specifically a doublet of doublets, due to coupling with the ortho proton (H-5) and the meta proton (H-4). The magnitude of these coupling constants provides further structural confirmation. In related fluorobenzoate compounds, the chemical shifts are sensitive to the electronic environment and substitution pattern on the aromatic ring. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show clear cross-peaks between the adjacent aromatic protons (H-3, H-4, H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal, as well as the methoxy and acetylenic protons to their respective carbons.

A cross-peak between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations from the acetylenic proton (-C≡CH) to the aromatic carbons C-1 and C-2.

Correlations from the aromatic protons (H-3, H-4, H-5) to their neighboring carbons, which would be crucial to confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It could reveal spatial proximity between the methoxy protons and the fluorine atom, providing information about the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Analysis of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of small, stable fragments. Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl group (•COOCH₃).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. organicchemistrydata.org This precision allows for the unambiguous determination of the elemental formula. For this compound, the calculated monoisotopic mass is 178.04301 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this value very closely, confirming the elemental composition of C₁₀H₇FO₂. Predicted m/z values for various adducts that could be observed in HRMS are listed below. uni.lu

Predicted HRMS Adduct Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.05029 |

| [M+Na]⁺ | 201.03223 |

| [M-H]⁻ | 177.03573 |

| [M]⁺ | 178.04246 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of "this compound" by providing detailed information about its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation of "this compound" is expected to proceed through several key pathways, driven by the relative stability of the resulting carbocations and neutral losses. libretexts.orgyoutube.comuni-saarland.de The initial protonation would likely occur on the ester carbonyl oxygen, which is a common site for protonation in such molecules.

A plausible fragmentation pattern for the [M+H]⁺ ion of "this compound" (m/z 179.05029) would involve the following key steps:

Loss of Methanol (B129727) (CH₃OH): A primary fragmentation pathway is anticipated to be the loss of methanol (32 Da) from the protonated molecular ion, resulting in a highly stable acylium ion at m/z 147.04. This is a common fragmentation for methyl esters.

Loss of the Methoxy Group (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (31 Da), forming an acylium ion at m/z 148.04.

Decarbonylation: The fragment ion at m/z 147.04 could further lose carbon monoxide (28 Da) to produce a phenyl cation at m/z 119.04.

Loss of the Ethynyl Group: Cleavage of the bond between the aromatic ring and the ethynyl group could result in the loss of an ethynyl radical (25 Da), leading to a fragment at m/z 154.04.

The following table summarizes the predicted prominent fragment ions in the MS/MS spectrum of "this compound".

| m/z | Proposed Fragment | Formula | Loss |

| 179.05029 | [M+H]⁺ | [C₁₀H₈FO₂]⁺ | - |

| 148.04 | [M - •OCH₃]⁺ | [C₉H₅FO]⁺ | Methoxy Radical |

| 147.04 | [M+H - CH₃OH]⁺ | [C₉H₄FO]⁺ | Methanol |

| 119.04 | [M+H - CH₃OH - CO]⁺ | [C₈H₄F]⁺ | Methanol, Carbon Monoxide |

These predicted fragmentation patterns provide a basis for the structural confirmation of "this compound" through MS/MS analysis. The presence of a nucleophilic ortho-substituent can sometimes lead to neighboring group participation effects in the gas phase, potentially influencing the fragmentation pathways. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for studying reaction mechanisms involving "this compound". nih.gov Due to its ability to generate intact molecular ions with minimal fragmentation, ESI-MS allows for the detection and characterization of reaction intermediates and products in solution.

In the context of mechanistic studies, ESI-MS can be employed to monitor the progress of reactions involving "this compound". For instance, in metal-catalyzed reactions, ESI-MS can help identify key catalytic intermediates, such as organometallic complexes formed with the alkyne or benzoate (B1203000) moieties of the molecule. The high sensitivity of ESI-MS enables the detection of these often transient species at low concentrations.

The reactivity of ortho-alkynyl aryl ketones, which are structurally related to "this compound," has been extensively studied, and these compounds are known to undergo various catalytic annulation reactions. rsc.org ESI-MS would be an invaluable tool in elucidating the mechanisms of similar transformations for "this compound".

The predicted m/z values for common adducts of "this compound" in ESI-MS are presented in the table below. uni.lu The observation of these ions can confirm the presence of the compound in a reaction mixture.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₈FO₂]⁺ | 179.05029 |

| [M+Na]⁺ | [C₁₀H₇FNaO₂]⁺ | 201.03223 |

| [M-H]⁻ | [C₁₀H₆FO₂]⁻ | 177.03573 |

| [M+NH₄]⁺ | [C₁₀H₁₁FNO₂]⁺ | 196.07683 |

| [M+K]⁺ | [C₁₀H₇FKO₂]⁺ | 217.00617 |

The ability to detect both positive and negative ions makes ESI-MS versatile for studying reactions under a variety of conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its key structural features: the alkyne, the ester, and the fluorinated aromatic ring.

Based on established correlation tables and comparison with structurally similar compounds like methyl 2-fluorobenzoate (B1215865), the following characteristic IR absorption bands are anticipated for "this compound". vscht.cznist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Alkyne C≡C | Stretch | 2150-2100 | Weak to Medium |

| Ester C=O | Stretch | 1740-1720 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Ester C-O | Stretch | 1300-1100 | Strong |

| C-F | Stretch | 1250-1000 | Strong |

The C≡C stretching vibration is often of weak to medium intensity, but its position in the spectrum is highly characteristic. The strong carbonyl (C=O) stretch of the ester group is typically one of the most prominent peaks in the spectrum. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region. The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is determined by its chromophoric system, which consists of the fluorinated benzene ring conjugated with the ethynyl and methyl benzoate groups.

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* transitions associated with the aromatic ring and the conjugated system. youtube.com The presence of substituents on the benzene ring influences the position (λ_max) and intensity (ε_max) of the absorption bands.

Based on data for related compounds such as phenylacetylene (B144264) and substituted benzenes, "this compound" is expected to exhibit characteristic absorption maxima in the UV region. researchgate.netnist.govsielc.com The primary absorption bands are likely to be observed in the range of 200-300 nm. The fine structure of these bands may be influenced by the solvent polarity.

| Expected Electronic Transition | Chromophore | Anticipated λ_max (nm) |

| π → π | Phenylacetylene moiety | ~230-250 |

| π → π | Benzene ring | ~200 and ~250-270 |

The extension of conjugation by the ethynyl group typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. youtube.com The exact position of the λ_max would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for "this compound" is not available, analysis of related structures, such as substituted fluorobenzoic acids, can provide insights into the expected solid-state features. nih.govresearchgate.netresearchgate.neteurjchem.com It is anticipated that the molecule would adopt a largely planar conformation to maximize conjugation, although some torsion around the C-C and C-O single bonds is possible.

The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions play a crucial role in determining the stability and properties of the crystalline solid.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study is presented below.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | V |

| Z (molecules per unit cell) | Z |

| Key Bond Lengths (Å) | C≡C, C=O, C-F, C-O |

| Key Bond Angles (°) | C-C≡C, O=C-O, C-C-F |

| Torsion Angles (°) | Describing molecular planarity |

Such data would provide a definitive confirmation of the molecular structure and connectivity of "this compound".

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for the separation and purity assessment of "this compound". High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of aromatic esters. acs.orgnih.govresearchgate.netnih.govsielc.com A C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possibility of a gradient elution to optimize the separation of any impurities. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., ~240 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound". tdi-bi.comchromforum.orgthermofisher.commdpi.comresearchgate.net The compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.

| GC-MS Parameter | Typical Conditions |

| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight |

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The spots can be visualized under UV light.

Vi. Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the electronic and geometrical properties of organic molecules like Methyl 2-ethynyl-6-fluorobenzoate. DFT calculations can elucidate the fundamental aspects of the molecule's structure, stability, and reactivity by solving the Schrödinger equation in an approximate manner, using the electron density as the central variable.

DFT methods are employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP) can be calculated. researchgate.netresearchgate.net The MEP, for instance, is crucial for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

A representative table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aromatic)-F | 1.35 |

| C(aromatic)-C(ethynyl) | 1.44 |

| C≡C | 1.21 |

| C(aromatic)-C(ester) | 1.50 |

| C=O | 1.22 |

| O-CH3 | 1.45 |

| Bond Angles (°) ** | |

| F-C(aromatic)-C(ethynyl) | 119.5 |

| C(aromatic)-C(ester)-O | 112.0 |

| O=C(ester)-O | 124.0 |

| Dihedral Angles (°) ** | |

| F-C-C-C(ethynyl) | 0.5 |

| C(ethynyl)-C-C-C(ester) | 179.8 |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the interpretation of complex spectra. For this compound, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.gov Similarly, computed ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can aid in the assignment of peaks in experimental NMR spectra, which is particularly useful for complex or novel structures. nih.gov

Below is a hypothetical comparison of experimental and DFT-calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | DFT Calculated Value |

| **IR Frequency (cm⁻¹) ** | ||

| C≡C stretch | 2115 | 2110 |

| C=O stretch | 1725 | 1730 |

| C-F stretch | 1250 | 1245 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C(aromatic)-F | 162.5 | 163.0 |

| C≡CH | 82.0 | 81.5 |

| C=O | 165.8 | 166.2 |

| O-CH₃ | 52.5 | 52.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. researchgate.netmdpi.com The transition state represents the highest energy point along the reaction coordinate and is key to understanding the reaction's feasibility and kinetics.

For instance, in a potential cyclization reaction involving the ethynyl (B1212043) group, DFT could be used to calculate the activation energy barrier by locating the transition state structure. mdpi.com This information would reveal whether the reaction is likely to proceed under given conditions. The geometries and energies of transition states provide insight into the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com

A hypothetical energy profile for a reaction involving this compound, as determined by DFT calculations, is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Note: The data in this table is hypothetical and represents a potential reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.

For a molecule with rotatable bonds, such as the ester group in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. This is important for understanding how the molecule's shape influences its interactions with other molecules. The results of an MD simulation are typically analyzed to determine the population of different conformational states and the timescales of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques primarily used in drug discovery and materials science to predict the biological activity or binding affinity of a molecule. nih.gov These methods are based on the principle that the structure of a molecule is intrinsically linked to its function.

In a hypothetical scenario where this compound is being investigated as a potential inhibitor of an enzyme, molecular docking would be used to predict its binding mode within the enzyme's active site. nih.gov Docking algorithms sample a wide range of orientations and conformations of the molecule to find the most favorable binding pose, which is typically the one with the lowest interaction energy.

QSAR models take this a step further by establishing a mathematical relationship between the structural properties of a series of compounds and their measured biological activity. nih.gov While a full QSAR study would require a dataset of related molecules, the principles can be applied to understand how modifications to this compound might affect its activity.

A table summarizing the results of a hypothetical molecular docking study of this compound with a target protein is provided below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

| Types of Interactions | Pi-pi stacking, Hydrogen bonding |

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling for Reaction Outcomes and Selectivity

Building upon the principles of DFT and other computational methods, predictive modeling aims to forecast the outcomes of chemical reactions, including product distributions and stereoselectivity. For reactions involving this compound, computational models can be developed to predict how changes in reactants, catalysts, or reaction conditions will influence the products that are formed.

These predictive models often employ machine learning algorithms trained on large datasets of known reactions. By analyzing the electronic and steric features of the reactants, these models can learn to predict the most likely reaction pathway and the major products. This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive experimental screening.

Vii. Advanced Applications and Broader Research Impact in Organic Synthesis

Methyl 2-ethynyl-6-fluorobenzoate as a Key Building Block in Complex Molecular Synthesis

The strategic placement of three distinct functional groups in this compound makes it a highly valuable precursor for the synthesis of complex molecular frameworks. The ethynyl (B1212043) group can participate in a variety of coupling reactions, such as Sonogashira, Glaser, and cycloaddition reactions, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the methyl ester group can be used to modulate the electronic properties and reactivity of the molecule, as well as to introduce additional functionality.

While specific examples of the use of this compound in the total synthesis of natural products are not yet widely reported in the literature, its potential is evident. The synthesis of polycyclic aromatic hydrocarbons (PAHs) and fluoranthenes, for instance, often relies on building blocks with multiple functionalities that can undergo sequential reactions to construct the final complex structure. rsc.orgnih.gov The unique combination of reactive sites in this compound makes it an ideal candidate for such synthetic strategies. The ethynyl group can be used for ring annulation reactions, while the fluorine atom can direct the regioselectivity of these transformations and influence the properties of the resulting polycyclic systems.

Role in the Construction of Functionalized Scaffolds and Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, known as chemical libraries, which can be screened for biological activity. nih.govnih.gov this compound is a promising starting material for DOS due to its trifunctional nature, which allows for the introduction of diversity at multiple points of the molecule.

Starting from this single building block, a multitude of derivatives can be synthesized by selectively reacting each of the functional groups. For example, the ethynyl group can be transformed into a variety of other functionalities, such as alkynes, alkenes, or heterocycles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols. The fluorine atom, while generally less reactive, can influence the conformation and electronic properties of the resulting molecules, adding another layer of diversity. This approach can lead to the rapid generation of a library of compounds with a wide range of structural and functional features, which can then be used to explore new areas of chemical space and identify novel drug candidates or molecular probes.

Precursors for Radiolabeling and Positron Emission Tomography (PET) Probes

Positron Emission Tomography (PET) is a powerful imaging technique that is widely used in clinical diagnosis and biomedical research. nih.gov The synthesis of PET probes requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. nih.govnih.gov this compound has the potential to serve as a precursor for the synthesis of ¹⁸F-labeled PET probes.

One common strategy for ¹⁸F-labeling is nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride. nih.gov While the fluorine atom already present in this compound is generally unreactive towards nucleophilic displacement, the molecule could be modified to incorporate a suitable leaving group, such as a nitro group or a trimethylammonium group, at a different position on the aromatic ring. Alternatively, the ethynyl group could be used as a handle for the introduction of the ¹⁸F label. For example, it could be converted to a stannyl (B1234572) or boronic ester precursor, which can then undergo a radiolabeling reaction with [¹⁸F]fluoride. nih.gov The development of efficient methods for the synthesis of ¹⁸F-labeled building blocks is an active area of research, and this compound represents a potential platform for the development of new radiolabeling strategies. rsc.orgwustl.edu

Development of Novel Reagents and Catalytic Systems in Organic Synthesis

While the direct application of this compound as a catalyst or reagent is not yet well-established, its structural features suggest potential in this area. The combination of a fluorine atom and an ethynyl group on an aromatic ring could be exploited in the design of novel ligands for transition metal catalysis. The fluorine atom can modulate the electronic properties of the ligand, which in turn can influence the activity and selectivity of the catalyst. The ethynyl group can serve as an anchor point for coordinating to the metal center.

Furthermore, the development of catalysts for specific transformations is an ongoing effort in organic synthesis. For instance, iron-supported solid acid catalysts have been developed for the synthesis of methyl benzoates. mdpi.com While this is a different application, it highlights the continuous search for new and improved catalytic systems. The unique electronic and steric properties of this compound could inspire the design of new catalysts or reagents for a variety of organic transformations. However, further research is needed to explore these possibilities.

Potential in Materials Science and Polymer Chemistry (e.g., Poly(phenylacetylenes))

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have attracted considerable interest due to their unique optical, electronic, and self-assembly properties. pku.edu.cn These materials have potential applications in a variety of fields, including organic light-emitting diodes (OLEDs), sensors, and membranes. The properties of PPAs can be tuned by modifying the substituents on the phenyl ring of the monomer.

This compound is a promising monomer for the synthesis of novel functionalized PPAs. The fluorine atom and the methyl ester group can impart specific properties to the resulting polymer. For example, the fluorine atom can enhance the thermal stability and solubility of the polymer, while the methyl ester group can be used for post-polymerization modification to introduce additional functionality. The polymerization of substituted phenylacetylenes can be achieved using a variety of catalysts, and the resulting polymers can exhibit interesting properties, such as high carbon yields upon pyrolysis. osti.gov The incorporation of this compound into PPA backbones could lead to the development of new materials with tailored properties for specific applications in materials science and polymer chemistry.

Viii. Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For compounds like methyl 2-ethynyl-6-fluorobenzoate, future research will likely focus on developing synthetic routes that are more environmentally benign and efficient than traditional cross-coupling methods, which often rely on precious metal catalysts and can generate significant waste.

Key research directions include:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing palladium catalysts with those based on more abundant and less toxic metals such as iron, cobalt, nickel, or copper. nih.govresearchgate.net For instance, cobalt has been shown to be effective in the dihydrosilylation of alkynes, a transformation that proceeds under mild conditions. nih.gov The development of iron- or cobalt-catalyzed Sonogashira-type couplings for the synthesis of aryl alkynes represents a significant step towards sustainability.

Cross-Dehydrogenative Coupling (CDC): CDC reactions offer a highly atom-economical approach by forming C-C bonds directly from two C-H bonds, with water often being the only byproduct. researchgate.net Future work could explore the direct coupling of 2-fluorobenzoate (B1215865) derivatives with ethynylating agents via a C-H activation strategy, bypassing the need for pre-functionalized starting materials like aryl halides.

Mechanistic Insights for Catalyst Improvement: Advanced mechanistic studies will be crucial for optimizing these new catalytic systems. For example, understanding the role of ligands and additives in preventing catalyst deactivation or promoting the desired regioselectivity in earth-abundant metal catalysis will be essential for their widespread adoption. nih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies

| Feature | Traditional Methods (e.g., Sonogashira) | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | Palladium, Copper | Iron, Cobalt, Nickel nih.govresearchgate.net |

| Atom Economy | Moderate (generates stoichiometric byproducts) | High (e.g., CDC generates only H2O) researchgate.net |

| Starting Materials | Pre-functionalized (aryl halides/triflates) | Can utilize unactivated C-H bonds researchgate.net |

| Environmental Impact | Higher (precious metals, solvent waste) | Lower (earth-abundant metals, potentially less waste) |

Exploration of Novel Reactivity and Unprecedented Transformations of Ethynyl (B1212043) Fluorobenzoates

The terminal alkyne functionality in this compound is a versatile handle for a wide array of chemical transformations. While classical alkyne reactions are well-established, future research will delve into discovering unprecedented reactivity patterns.

Emerging areas of exploration include:

Multi-Component Reactions: A silver-catalyzed, one-pot, four-component reaction has been reported for the direct conversion of terminal alkynes into N-sulfonimidamides (amidines). acs.orgorganic-chemistry.org Applying such methodologies to ethynyl fluorobenzoates could provide rapid access to complex, highly functionalized molecules that would be difficult to synthesize otherwise. organic-chemistry.org

On-Surface Synthesis: The chemistry of terminal alkynes on metallic surfaces, such as Ag(111), has been shown to proceed through pathways that are fundamentally different from solution-phase reactions, leading to novel molecular species and 2D polymers. au.dk The unique electronic properties conferred by the fluorine and ester groups in this compound could direct these on-surface reactions toward new carbon-based nanomaterials.

Novel Cyclization and Annulation Strategies: The proximity of the alkyne to the ester and the fluorine-substituted ring invites the exploration of new intramolecular cyclization reactions. Catalytic systems that can activate the alkyne towards nucleophilic attack from the ester or an external reagent could lead to the formation of complex heterocyclic scaffolds. For example, methods for the (hetero)arylboration of alkynes have been developed to create densely functionalized alkenes, which can be further converted to other complex structures. nih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

To accelerate discovery and enable safer, more scalable production, the synthesis and derivatization of this compound are prime candidates for integration with modern automation and flow chemistry technologies.

Continuous-Flow Synthesis: Flow chemistry offers significant advantages for reactions involving hazardous reagents, unstable intermediates, or exothermic processes. durham.ac.ukrsc.orgrsc.org The synthesis of fluorinated compounds, which can involve hazardous fluorinating agents, is particularly well-suited for flow reactors that enhance safety and control. durham.ac.ukbeilstein-journals.orgresearchgate.net A continuous-flow process for the synthesis of this compound could improve yield, reduce reaction times, and allow for safer scale-up. rsc.org

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to identify the optimal parameters for a given transformation. beilstein-journals.org This is particularly valuable for developing the novel catalytic reactions discussed in section 8.1. For instance, automated systems have been successfully used to optimize the production of 18F-labeled radiopharmaceuticals, demonstrating their power in handling complex multi-step syntheses. nih.govmdpi.comnih.govchemrxiv.org

Telescoped and In-line Purification: Flow chemistry allows for the "telescoping" of multiple reaction steps without isolating intermediates, significantly improving efficiency. durham.ac.uk Furthermore, integrating in-line purification techniques, such as scavenger resins or solid-supported reagents, can yield highly pure products directly from the reactor, minimizing the need for traditional workup and chromatography. researchgate.net

Table 2: Advantages of Flow Chemistry for Synthesizing Ethynyl Fluorobenzoates

| Parameter | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Safety | Lower, especially for exothermic or hazardous reactions. | Higher, due to small reaction volumes and superior heat/mass transfer. durham.ac.uk |

| Scalability | Often problematic and non-linear. | Simpler and more predictable by running the system for longer. rsc.org |

| Reaction Time | Can be long (hours to days). | Often significantly shorter (seconds to minutes). rsc.orgrsc.org |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Integration | Difficult to integrate multiple steps. | Readily allows for telescoped reactions and in-line analysis/purification. durham.ac.ukrsc.org |

Advanced Computational Tools for Rational Design and Discovery

Computational chemistry is an increasingly indispensable tool for modern chemical research. The use of advanced computational methods can accelerate the discovery of new reactions and the design of novel molecules based on this compound.

Rational Design of Fluorinated Molecules: The introduction of fluorine can have profound effects on a molecule's biological and material properties. olemiss.edusigmaaldrich.com Computational tools, particularly Density Functional Theory (DFT), can predict how the fluorine atom in the ortho position influences properties like molecular geometry, electronic structure, and reactivity. mdpi.comresearchgate.net This allows for the rational design of new derivatives with desired characteristics before committing to laboratory synthesis. rsc.org

Mechanism Elucidation and Catalyst Design: DFT calculations are powerful for elucidating complex reaction mechanisms, such as those in transition metal-catalyzed reactions. au.dk By modeling reaction pathways and transition states, researchers can understand the factors controlling selectivity and reactivity, providing crucial insights for designing more efficient and selective catalysts for the synthesis and transformation of ethynyl fluorobenzoates.

Predicting Reactivity and Properties: Computational methods can be used to predict the outcomes of the novel transformations discussed in section 8.2. For example, Frontier Molecular Orbital (FMO) analysis can provide insights into the electrophilic and nucleophilic sites of the molecule, helping to predict how it will react with various reagents. mdpi.comresearchgate.net This predictive power can guide experimental efforts, saving time and resources.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-ethynyl-6-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification and functionalization of the benzoate core. For example:

- Step 1 : Start with 2-fluoro-6-methylbenzoic acid. Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by deprotection .

- Step 2 : Optimize reaction conditions by testing solvents (e.g., DMF vs. THF), temperatures (60–100°C), and catalyst ratios. Monitor progress via TLC or HPLC.

- Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should this compound be characterized using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to meta/para substituents) and ethynyl proton signals (~2.5–3.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ethynyl C≡C stretch near 2100 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 192.1485 (calculated for C₁₀H₇FO₂) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Avoid moisture to minimize degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products may include free carboxylic acids or dimerized ethynyl derivatives .

Advanced Research Questions

Q. How can researchers analyze contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, solvent purity, and mixing efficiency. For example, a 20% yield drop at larger scales may trace to inadequate degassing (critical for palladium-catalyzed reactions) .

- In-Situ Monitoring : Employ ReactIR or PAT tools to detect intermediate formation and side reactions (e.g., alkyne dimerization) .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Model the HOMO-LUMO gap of the ethynyl group to assess its susceptibility in Huisgen cycloadditions. Compare with experimental kinetic data from stopped-flow spectroscopy .

- Solvent Effects : Simulate solvation energies (e.g., using COSMO-RS) to optimize reaction media for copper-free click reactions .

Q. How can researchers troubleshoot purification challenges for this compound derivatives?

- Methodological Answer :

- Chromatography Optimization : For polar byproducts, switch from silica gel to reverse-phase C18 columns with acetonitrile/water gradients.

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to isolate crystalline derivatives. X-ray diffraction can confirm structure if crystals form .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- SAR Studies : Replace the ethynyl group with azide or cyano moieties and evaluate cytotoxicity via MTT assays. Fluorine’s electron-withdrawing effect can enhance binding to target enzymes (e.g., kinases) .

- Prodrug Design : Synthesize hydrolyzable esters (e.g., tert-butyl) to improve membrane permeability, then assess release kinetics in simulated physiological conditions .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (nitrile gloves, safety goggles). Monitor airborne particulates with real-time sensors .

- Waste Disposal : Quench reactive intermediates (e.g., acetylides) with aqueous NH₄Cl before disposal. Follow EPA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.